![molecular formula C22H25NO B288074 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a member of the oxazole family and has been shown to have several interesting properties that make it useful in various research applications. In
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is not fully understood. However, it has been shown to have some interesting properties that make it useful in various research applications. One of its primary mechanisms of action is believed to be its ability to interact with certain receptors in the body, particularly those that are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole are still being studied. However, it has been shown to have some interesting effects on the body, particularly in relation to inflammation and immune responses. This compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole in lab experiments is its ability to synthesize other compounds. This compound has been used to synthesize several analogs that have potential therapeutic applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole. One potential direction is the development of new analogs that have improved therapeutic properties. Another potential direction is the study of the compound's mechanism of action, which could lead to the development of new drugs that target specific receptors in the body. Additionally, further studies could be conducted to investigate the compound's potential applications in other areas of research, such as materials science or environmental science.
Conclusion:
In conclusion, 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole is a compound that has potential applications in scientific research. Its complex synthesis method and interesting properties make it a useful compound for the synthesis of other compounds and for the study of inflammation and immune responses. While there is still much to learn about this compound, its potential for future research is promising.
Synthesemethoden
The synthesis method for 4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole involves a series of steps that have been developed by researchers. The synthesis starts with the reaction of 2,4,6-trimethylphenol with methanesulfonyl chloride to form 2,4,6-trimethylbenzenesulfonic acid. This acid is then reacted with sodium nitrite to form the diazonium salt, which is reacted with acetylene to form 2,4,6-trimethylphenylacetylene. This compound is then reacted with 2-bromo-1,3-dichloropropane to form the intermediate, which is then reacted with sodium methoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole has been used in various scientific research applications. One of its primary applications is in the synthesis of other compounds, particularly those that are used in medicinal chemistry. This compound has been used to synthesize several analogs that have been shown to have potential therapeutic applications.
Eigenschaften
Produktname |
4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole |
---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H25NO/c1-15(2)21-14-24-22(23-21)20-13-18-8-7-16-3-5-17(6-4-16)9-11-19(20)12-10-18/h3-6,10,12-13,15,21H,7-9,11,14H2,1-2H3/t21-/m1/s1 |
InChI-Schlüssel |
GNRSEZXNVULHOY-OAQYLSRUSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=C3CCC4=CC=C(CCC(=C2)C=C3)C=C4 |
SMILES |
CC(C)C1COC(=N1)C2=C3CCC4=CC=C(CCC(=C2)C=C3)C=C4 |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=C3CCC4=CC=C(CCC(=C2)C=C3)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.